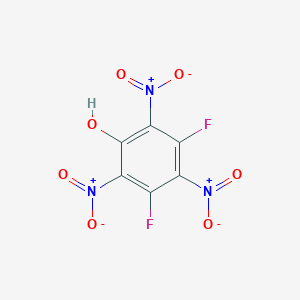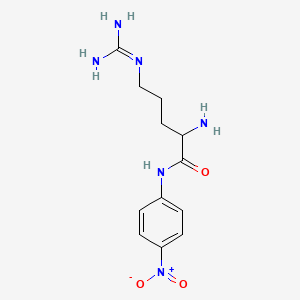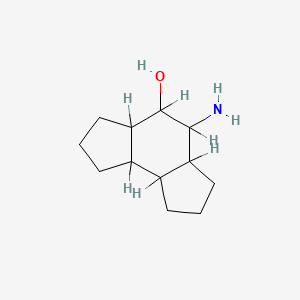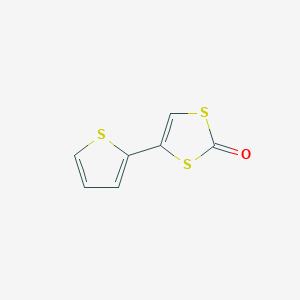
4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one is a heterocyclic compound that features a thiophene ring fused with a dithiol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one typically involves the condensation of thiophene derivatives with dithiol compounds. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10) . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophene compounds.
Wissenschaftliche Forschungsanwendungen
4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Thiophen-3-yl)aniline
- 2-Thiophenemethylamine
- 4-(Thiophen-2-yl)benzoic acid
Uniqueness
4-(Thiophen-2-yl)-2H-1,3-dithiol-2-one is unique due to its fused ring structure, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
76247-59-1 |
|---|---|
Molekularformel |
C7H4OS3 |
Molekulargewicht |
200.3 g/mol |
IUPAC-Name |
4-thiophen-2-yl-1,3-dithiol-2-one |
InChI |
InChI=1S/C7H4OS3/c8-7-10-4-6(11-7)5-2-1-3-9-5/h1-4H |
InChI-Schlüssel |
ZOUOWQVPOXZGPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CSC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Bi(cyclododecan)]-1-ene](/img/structure/B14443492.png)

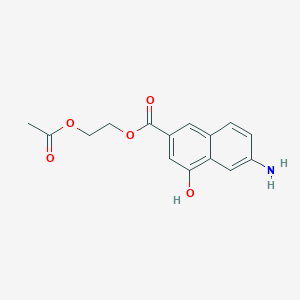
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
